![molecular formula C9H13NO4 B12525760 (1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 774516-60-8](/img/structure/B12525760.png)
(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-2-Aminobicyclo[221]heptane-2,3-dicarboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high purity and yield. Optimization of reaction conditions and the use of catalysts can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: shares similarities with other bicyclic amino acids, such as norbornane derivatives and other bicyclo[2.2.1]heptane compounds.
Norbornane derivatives: These compounds have similar bicyclic structures but may differ in functional groups and stereochemistry.
Uniqueness
The uniqueness of (1R,2S,3R,4S)-2-Aminobicyclo[221]heptane-2,3-dicarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
774516-60-8 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6-,9-/m0/s1 |
InChI Key |
HBLCKYRWQMAQCD-LHKPINMVSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


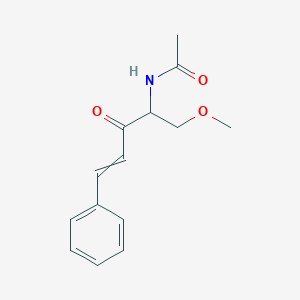
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
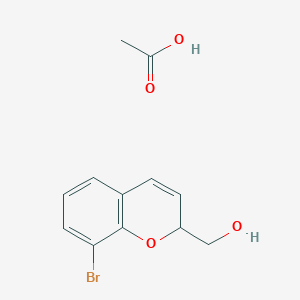

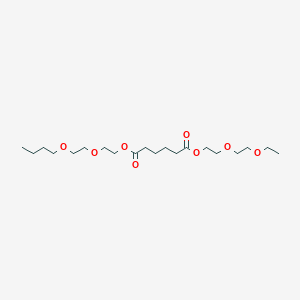
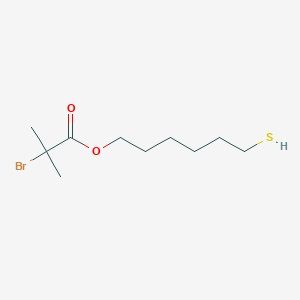
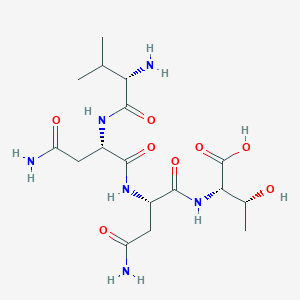
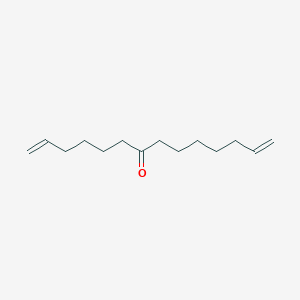

![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
